2-Ethyl-6-methoxyaniline
Overview
Description
2-Ethyl-6-methoxyaniline is an organic compound with the molecular formula C9H13NO. It is a derivative of aniline, where the amino group is substituted at the 2-position with an ethyl group and at the 6-position with a methoxy group. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Ethyl-6-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
Biochemical Pathways
Anilines can participate in various biochemical reactions, including those involving enzymes like cytochrome P450. The ortho-effect, a phenomenon observed in anilines with substituents in the ortho position, can influence the basicity of the compound and potentially affect its interaction with biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethyl-6-methoxyaniline . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets. Additionally, the compound’s effects could be influenced by the specific physiological environment in which it is present.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-6-methoxyaniline can be synthesized through several methods. One common approach involves the alkylation of o-anisidine (2-methoxyaniline) with ethyl halides under basic conditions. Another method includes the selective ortho-alkylation of o-toluidine with methanol in the presence of a catalyst such as cyclometalated ruthenium complexes .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of triethyl aluminum as a catalyst. The reaction between o-toluidine and ethene at high temperature and pressure results in the formation of the desired product. The process includes high-vacuum separation to recycle the catalyst and purify the product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-ethylaniline: Similar in structure but with a methyl group instead of a methoxy group.
3-Methoxyaniline: Similar but with the methoxy group at the 3-position.
2,6-Dimethylaniline: Similar but with two methyl groups instead of an ethyl and a methoxy group.
Uniqueness
2-Ethyl-6-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-ethyl-6-methoxyaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFPKMKMBZCSSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435225 | |
Record name | Benzenamine, 2-ethyl-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53982-01-7 | |
Record name | Benzenamine, 2-ethyl-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-6-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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